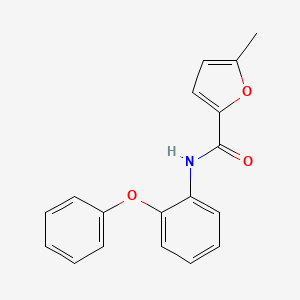

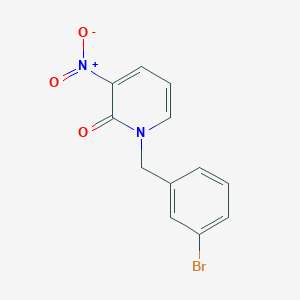

![molecular formula C11H10F3N3O2 B5603455 N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)

N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest in medicinal chemistry. Its structural features and properties have been explored in various research contexts.

Synthesis Analysis

This compound and its analogs are often synthesized through processes involving modifications of existing chemical structures to achieve desired properties. For example, Yamamoto et al. (2016) described the synthesis of a structurally diverse compound using central nervous system multiparameter optimization (CNS MPO) as a guideline (Yamamoto et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including this compound, is often characterized by features like π-π stacking and T-stacking, as observed in the study by Das (2017), which investigated the stacking features of imidazole and phenyl units (Das, 2017).

Chemical Reactions and Properties

These compounds often engage in reactions such as N-demethylation, as explored by Skibba et al. (1970), and can form various metabolites through these processes (Skibba et al., 1970).

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymatic Activity

One notable application involves the inhibition of specific enzymes, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine de novo synthesis. Compounds structurally related to N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide have been shown to have a significant inhibitory effect on this enzyme, impacting the pyrimidine nucleotide pools essential for normal immune cell functions. This property makes them potential candidates for immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).

Antitumor Activity

Compounds with a similar structure have been investigated for their antitumor properties, particularly against leukemias and solid tumors. Their mechanism involves the alkylation of DNA, leading to the disruption of DNA replication and transcription in cancer cells. This activity is attributed to their ability to decompose into active metabolites in vivo, acting as prodrug modifications (Stevens et al., 1984).

Metal-Organic Frameworks (MOFs)

Research has also extended into the field of material science, where derivatives of this compound have been used in the synthesis of metal–organic complexes. These complexes are of interest due to their potential applications in electrochemical sensing and photocatalysis. The introduction of amide-derived ligands based on the imidazole structure has led to the development of complexes with unique electrocatalytic properties and photocatalytic activities for organic dye degradation (Wang et al., 2021).

Photocatalytic Properties

Further extending into the realm of photocatalysis, derivatives of this compound have been incorporated into frameworks that exhibit remarkable photocatalytic properties. These properties make them suitable for environmental remediation applications, such as the degradation of pollutants in water (Fu, Kang, & Zhang, 2014).

Eigenschaften

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)19-8-3-1-7(2-4-8)17-10(18)9-15-5-6-16-9/h1-4H,5-6H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMXXFCOEZYAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)

![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)

![1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)

![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)

![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)

![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)

![2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5603481.png)